molecular formula C6H5ClFNO B11918543 3-Amino-2-chloro-6-fluorophenol

3-Amino-2-chloro-6-fluorophenol

Cat. No.: B11918543
M. Wt: 161.56 g/mol
InChI Key: GXTPLEWDBIMADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-fluorophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of advanced techniques such as catalytic hydrogenation and fluorination under specific conditions. The choice of solvents, catalysts, and reaction parameters is optimized to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Amino-2-chloro-6-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-chloro-6-fluorophenol exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-amino-2-chloro-6-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2

InChI Key

GXTPLEWDBIMADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.